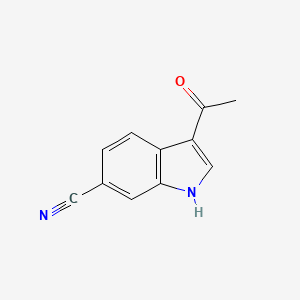

3-acetyl-1H-indole-6-carbonitrile

Übersicht

Beschreibung

3-acetyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder in physical form .

Synthesis Analysis

Indole derivatives, such as 3-acetyl-1H-indole-6-carbonitrile, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular structure of 3-acetyl-1H-indole-6-carbonitrile is characterized by its molecular weight of 184.2 . More detailed information about its molecular structure would require specific analytical techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the current context.Chemical Reactions Analysis

Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, are known to participate in a variety of chemical reactions . They are particularly useful in multicomponent reactions (MCRs), which are one-step, convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

3-acetyl-1H-indole-6-carbonitrile is a powder in physical form . It has a melting point of 275-276 degrees .Wissenschaftliche Forschungsanwendungen

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives, which are related to 3-acetyl-1H-indole-6-carbonitrile, are essential and efficient chemical precursors for generating biologically active structures .

- Method : These compounds are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Results : This method is generally high-yielding, operationally friendly, time- and cost-effective .

- Field : Organic Chemistry

- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Method : The synthesis involves combining 3-(cyanoacetyl)-indoles with an arylaldehyde and urea in the presence of PEG-400 and a catalytic amount of thiazolium anions .

- Results : This method leads to the preparation of a wide variety of new 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4 tetrahydropyrimidine-5-carbonitriles .

- Field : Biochemistry

- Application : Indole-3-carbonitrile is used as a synthesis reagent for the preparation of biologically active indoles .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these syntheses are biologically active indoles .

Synthesis of Active Molecules

Preparation of Heterocyclic Compounds

Synthesis of Biologically Active Indoles

- Field : Biochemistry

- Application : Indole derivatives have shown significant antioxidant activity .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with antioxidant properties .

- Field : Pharmacology

- Application : Some indole derivatives have demonstrated antibiotic properties .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with antibiotic properties .

- Field : Pharmacology

- Application : Indole derivatives have shown anti-inflammatory activity .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with anti-inflammatory properties .

Antioxidant Activity

Antibiotic Activity

Anti-inflammatory Activity

- Field : Pharmacology

- Application : Some indole derivatives have demonstrated antiviral properties .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with antiviral properties .

- Field : Oncology

- Application : Indole derivatives have shown anticancer activity .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with anticancer properties .

- Field : Microbiology

- Application : Some indole derivatives have demonstrated antimicrobial properties .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with antimicrobial properties .

- Field : Pharmacology

- Application : Indole derivatives have shown antitubercular activity .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with antitubercular properties .

- Field : Endocrinology

- Application : Some indole derivatives have demonstrated antidiabetic properties .

- Method : The specific methods of application or experimental procedures were not provided in the source .

- Results : The outcomes of these applications are indole derivatives with antidiabetic properties .

Antiviral Activity

Anticancer Activity

Antimicrobial Activity

Antitubercular Activity

Antidiabetic Activity

Antimalarial Activity

Safety And Hazards

The safety information available indicates that 3-acetyl-1H-indole-6-carbonitrile is associated with some hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Zukünftige Richtungen

Indole derivatives, including 3-acetyl-1H-indole-6-carbonitrile, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, they present a promising area for future research and development in medicinal and pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

3-acetyl-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-7(14)10-6-13-11-4-8(5-12)2-3-9(10)11/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGVUXDVCKDSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701300905 | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-1H-indole-6-carbonitrile | |

CAS RN |

83783-34-0 | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701300905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)